1-Salicylate glucuronide
1-Salicylate glucuronide
1-salicylate glucuronide is a beta-D-glucosiduronic acid that is the glucuronide conjugate of salicyclic acid. It has a role as a metabolite. It is a beta-D-glucosiduronic acid and a member of benzoic acids. It is functionally related to a salicylic acid. It is a conjugate acid of a 1-salicylate O-glucuronide(1-).
1-Salicylate glucuronide is a natural product found in Trypanosoma brucei with data available.
1-Salicylate glucuronide is a natural product found in Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
7695-70-7
VCID:
VC20784701
InChI:
InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1
SMILES:
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula:
C13H14O9
Molecular Weight:
314.24 g/mol
1-Salicylate glucuronide
CAS No.: 7695-70-7
Cat. No.: VC20784701
Molecular Formula: C13H14O9
Molecular Weight: 314.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-salicylate glucuronide is a beta-D-glucosiduronic acid that is the glucuronide conjugate of salicyclic acid. It has a role as a metabolite. It is a beta-D-glucosiduronic acid and a member of benzoic acids. It is functionally related to a salicylic acid. It is a conjugate acid of a 1-salicylate O-glucuronide(1-). 1-Salicylate glucuronide is a natural product found in Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 7695-70-7 |
| Molecular Formula | C13H14O9 |
| Molecular Weight | 314.24 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 |
| Standard InChI Key | JSCWDKKMLIQCMR-CDHFTJPESA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
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